4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Description
4-[2-(4-Nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core esterified to a phenyl group modified with a carbohydrazonoyl linker and a 4-nitrobenzoyl substituent. This structure combines electron-withdrawing (nitro group) and aromatic (benzothiophene, phenyl) moieties, which are often associated with bioactivity in medicinal chemistry. The compound is synthesized via a multi-step procedure involving the reaction of hydrazide derivatives with imides in ethyl acetate, followed by acid-mediated cyclization and crystallization . Its molecular formula is inferred as C₂₄H₁₅ClN₃O₆S, with a molecular weight of approximately 532.91 g/mol (calculated based on structural analogs in –3).
Properties
IUPAC Name |
[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O5S/c24-20-18-3-1-2-4-19(18)33-21(20)23(29)32-17-11-5-14(6-12-17)13-25-26-22(28)15-7-9-16(10-8-15)27(30)31/h1-13H,(H,26,28)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKUGQZDOFQRIE-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key comparisons in Table 1 .
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Substituent Effects: The target compound’s 4-nitrobenzoyl carbohydrazonoyl group distinguishes it from analogs with oxoacetyl () or triazolyl sulfanyl () substituents. These groups influence solubility, electronic properties, and binding affinity. Compound 10f () shares the nitrobenzoyl motif but lacks the benzothiophene core, resulting in lower molecular weight (473.37 vs. 532.91 g/mol).
Bioactivity: While direct bioactivity data for the target compound are unavailable, its synthesis aligns with FAAH (fatty acid amide hydrolase) inhibitors described in . In contrast, analogs with 3-chloro-4-methylanilino () or triazolyl sulfanyl () groups lack reported enzymatic data, highlighting the uniqueness of the nitrobenzoyl carbohydrazonoyl pharmacophore.
Synthetic Complexity :
- The target compound requires a multi-step synthesis involving hydrazide intermediates and acid-catalyzed cyclization, similar to the methods in . Analogs in –3 likely follow comparable protocols but with divergent starting materials (e.g., sulfonamides or triazoles).
Hypothetical Performance in Drug Discovery
- Lipophilicity : The benzothiophene core and nitro group may enhance membrane permeability compared to purely aromatic analogs (e.g., Compound 10f).
- Metabolic Stability: The carbohydrazonoyl linker could confer resistance to hydrolytic degradation relative to ester or amide-based analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
